3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one
Description
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a nitrobenzo[d][1,3]dioxole moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-2-imino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O5S/c18-10-1-3-11(4-2-10)20-16(22)15(27-17(20)19)6-9-5-13-14(26-8-25-13)7-12(9)21(23)24/h1-7,19H,8H2/b15-6-,19-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPUPAYDQUESFB-FQDZBXFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one typically involves the condensation of 4-fluoroaniline, 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of electron-withdrawing groups, such as the nitro group in this compound, enhances its antibacterial efficacy. Studies have shown that derivatives similar to this compound can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
Thiazolidinones are being investigated for their anticancer properties. The structural features of 3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies have demonstrated that certain thiazolidinones can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases and modulation of cell cycle regulators .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. The presence of the fluorophenyl group may enhance the compound's ability to modulate inflammatory pathways. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models .
Antitubercular Activity
Given the global health challenge posed by tuberculosis (TB), compounds like this compound are being evaluated for their antitubercular activity. Thiazolidinones have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting that this compound could contribute to TB treatment strategies .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cancer Cell Line Study
In vitro studies using cancer cell lines demonstrated that this thiazolidinone derivative could induce apoptosis at micromolar concentrations. Mechanistic studies revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in inflammation and pain, providing anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
The presence of both fluorophenyl and nitrobenzo[d][1,3]dioxole moieties enhances its chemical reactivity and biological efficacy compared to other thiazole derivatives .
Biological Activity
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a complex structure that includes a fluorophenyl group and a nitrobenzo[d][1,3]dioxole moiety, which may contribute to its pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 361183-33-7
- Molecular Formula : CHFNOS
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. Notably, the compound was evaluated for its cytotoxicity against various cancer cell lines. For instance, a related thiazolidinone derivative demonstrated potent cytotoxic effects on ovarian (SKOV3) and cervical (HeLa) cancer cell lines, with an IC value indicating effectiveness at low concentrations . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, particularly increasing the number of cells in the G1 phase .
Genotoxicity Assessment
A study focusing on the genotoxicity of similar thiazolidinone compounds reported significant clastogenic effects, including an increase in micronuclei formation and alterations in the mitotic index. These findings suggest that while these compounds may have therapeutic potential, their safety profiles require thorough evaluation due to their cytotoxic effects on normal cells .
Antimicrobial Activity
Thiazolidinone derivatives have also been explored for their antimicrobial properties. Specific derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effectiveness against this pathogen . The structural characteristics of the compounds play a crucial role in their interaction with microbial targets.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
